WZ8040 is a novel compound specifically designed as an irreversible inhibitor of the epidermal growth factor receptor, particularly targeting the T790M mutation. This mutation is commonly associated with resistance to first-line treatments in non-small cell lung cancer, making WZ8040 a significant candidate for therapeutic applications in oncology. The compound exhibits potent anticancer activity and demonstrates a selective inhibition profile against mutant forms of epidermal growth factor receptor, which is critical in cancer cell proliferation and survival.
WZ8040 is classified as an irreversible mutant-selective inhibitor of the epidermal growth factor receptor. It has been developed as part of a series of compounds aimed at overcoming resistance mechanisms in cancer therapy. The compound is sourced from various chemical suppliers, including MedChemExpress and MedKoo Biosciences, which provide detailed information regarding its synthesis and biological activity .
WZ8040 has a molecular formula of and a molecular weight of approximately 481.01 g/mol. The structure features a chloro-substituted aromatic system, which is essential for its binding affinity to the epidermal growth factor receptor. The exact mass is reported as 480.15 g/mol, indicating precision in its molecular characterization .
WZ8040 undergoes specific chemical reactions typical of irreversible inhibitors, primarily involving covalent bonding with cysteine residues in the active site of the epidermal growth factor receptor. This covalent modification leads to sustained inhibition of receptor activity, thus preventing downstream signaling pathways associated with tumor growth and survival .
The mechanism of action for WZ8040 involves its selective binding to the T790M mutant form of epidermal growth factor receptor. Upon binding, WZ8040 forms a covalent bond with a cysteine residue within the kinase domain, leading to irreversible inhibition of receptor phosphorylation. This action effectively blocks the signaling pathways that promote cell proliferation and survival in cancer cells harboring this mutation .
Studies have shown that WZ8040 exhibits approximately 30-fold increased potency against the T790M mutant compared to wild-type receptors, underscoring its potential for targeted therapy in resistant non-small cell lung cancer cases .
The compound's reactivity is characterized by its ability to engage in nucleophilic attack due to the presence of electrophilic centers within its structure. This property is crucial for its function as an irreversible inhibitor.
WZ8040 holds promise in scientific research primarily focused on cancer therapeutics. Its ability to selectively inhibit mutant forms of epidermal growth factor receptor makes it a valuable tool for studying resistance mechanisms in non-small cell lung cancer. Additionally, ongoing research aims to explore its efficacy in combination therapies or as part of personalized medicine approaches for patients with specific genetic profiles related to epidermal growth factor receptor mutations .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2